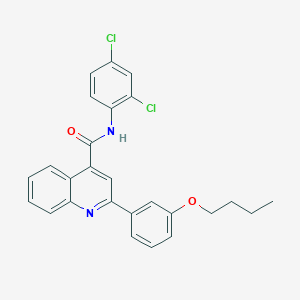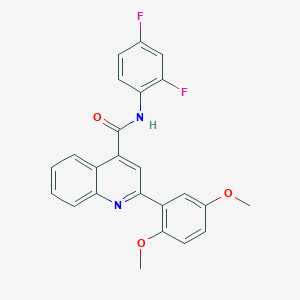![molecular formula C25H26ClNO4S B452628 Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B452628.png)
Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate is a complex organic compound with the molecular formula C25H26ClNO4S It is characterized by the presence of a thiophene ring, a chlorophenoxy group, and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-(4-chlorophenoxy)-2-methylpropanoic acid and 2,4-dimethylphenylamine. These intermediates are then subjected to a series of reactions, including esterification, amidation, and cyclization, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification by recrystallization, and quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-chloro-3-methylphenoxy)propanoate
- Methyl 2-(3,4-dimethylphenoxy)propanoate
Uniqueness
Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C25H26ClNO4S |
|---|---|
Poids moléculaire |
472g/mol |
Nom IUPAC |
methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H26ClNO4S/c1-14-7-12-19(15(2)13-14)20-16(3)32-22(21(20)23(28)30-6)27-24(29)25(4,5)31-18-10-8-17(26)9-11-18/h7-13H,1-6H3,(H,27,29) |
Clé InChI |
VBYPAYHILZVWAR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-5-(4-bromophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452546.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452547.png)
![5-(4-CHLOROPHENYL)-N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B452549.png)



![2-phenyl-N-(7-{[(2-phenyl-4-quinolinyl)carbonyl]amino}heptyl)-4-quinolinecarboxamide](/img/structure/B452555.png)

![Methyl 2-[(1-adamantylacetyl)amino]-4-(4-butylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452559.png)

![N-(2-bromo-4-methylphenyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452561.png)

![Propyl 2-[(4-methoxybenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452566.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromophenoxy)methyl]benzamide](/img/structure/B452568.png)
